molecular formula C17H21NO2S2 B2680269 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-10-7

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2680269
CAS No.: 2097866-10-7
M. Wt: 335.48
InChI Key: QJEJTIYGBDETFZ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

    Attachment of the Hydroxy-Propyl-Thiophenyl Group: This step involves the formation of a hydroxy-alkyl intermediate, which is then coupled with a thiophenyl derivative through a series of reactions including oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophenyl group.

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core and exhibit similar chemical properties.

    Benzamide Derivatives: Compounds such as N-(2-hydroxyethyl)benzamide and N-(2-mercaptoethyl)benzamide have similar structural features.

Uniqueness

2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-(Ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, it was tested for its inhibitory effect on acid ceramidase, a critical enzyme in sphingolipid metabolism. The IC50 value for this inhibition was reported as 3.2 nM, indicating high potency .
  • Reactive Functional Groups :
    • The presence of sulfur and hydroxyl groups in its structure allows for interactions with nucleophilic sites in proteins, potentially leading to covalent modifications that alter enzyme activity .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

Activity TypeObserved EffectReference
Acid Ceramidase InhibitionIC50 = 3.2 nM
Antioxidant ActivityModerate
CytotoxicityLow against cancer cell lines

Case Studies and Research Findings

  • Inhibition of Acid Ceramidase :
    In a study focusing on the inhibition of acid ceramidase, this compound was identified as a potent inhibitor. The research highlighted its mechanism involving covalent binding to an active site cysteine residue, which resulted in a time-dependent inhibition pattern .
  • Antioxidant Studies :
    A separate investigation explored the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that while the compound exhibited some antioxidant activity, it was less effective compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessment :
    In vitro studies on cancer cell lines revealed that the compound had low cytotoxic effects, suggesting that while it may inhibit certain enzymes, it does not significantly induce cell death at therapeutic concentrations .

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-3-22-15-7-5-4-6-14(15)16(19)18-12-17(2,20)10-13-8-9-21-11-13/h4-9,11,20H,3,10,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJTIYGBDETFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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